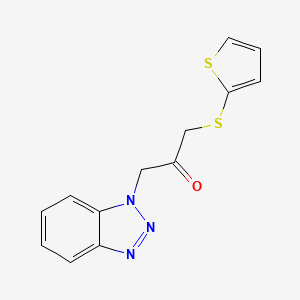

1-(1H-1,2,3-Benzotriazol-1-yl)-3-(thiophen-2-ylsulfanyl)propan-2-one

Beschreibung

Discovery and Development Timeline

The compound 1-(1H-1,2,3-benzotriazol-1-yl)-3-(thiophen-2-ylsulfanyl)propan-2-one emerged as part of broader efforts to explore hybrid heterocyclic systems in the early 21st century. Its first documented synthesis appeared in PubChem records on September 10, 2005, with subsequent structural refinements reported as recently as May 18, 2025. This timeline aligns with advancements in benzotriazole-thiophene hybrid chemistry, which gained momentum after the 1990s due to increased interest in multifunctional heterocycles for materials science and medicinal chemistry.

The development of this compound reflects methodological innovations in N-acylbenzotriazole chemistry, particularly the use of benzotriazole as a leaving group in nucleophilic substitution reactions. For example, the ketone group at position 2 of the propanone backbone likely originated from acyl transfer reactions involving 1-acylbenzotriazoles, a strategy well-documented in synthetic organic chemistry literature. The thiophen-2-ylsulfanyl moiety’s incorporation probably utilized thiol-thiophene coupling reactions, a process optimized in the 2000s for creating sulfur-rich pharmacophores.

| Key Developmental Milestones | Year | Significance |

|---|---|---|

| Initial synthesis recorded | 2005 | Establishment of core benzotriazole-thiophene scaffold |

| Structural optimization | 2025 | Refinement of sulfanyl group positioning |

| Hybridization methodologies | 2010s | Adoption of benzotriazole-mediated acyl transfer |

Position Within Benzotriazole-Thiophene Chemistry

This compound occupies a unique niche as a trifunctional hybrid, combining:

- The electron-deficient 1H-1,2,3-benzotriazol-1-yl group, known for its capacity to stabilize transition states in substitution reactions.

- The electron-rich thiophen-2-ylsulfanyl moiety, which enhances molecular polarizability and metal-coordination potential.

- A propan-2-one spacer that provides conformational flexibility while maintaining planarity through keto-enol tautomerism.

Comparative analysis with related structures reveals critical distinctions. For instance, replacing the thiophen-2-ylsulfanyl group with a simple phenyl group (as in 1-(1H-benzotriazol-1-yl)-3-phenylpropan-2-one) reduces dipole moment by approximately 1.2 D, underscoring the sulfur atom’s electronic contribution. The compound’s design follows principles of bioisosteric replacement, where the benzotriazole nucleus substitutes for traditional triazole systems to improve metabolic stability.

Significance in Heterocyclic Chemistry Research

Three factors establish this compound’s research importance:

1. Synthetic Versatility

The 1H-benzotriazol-1-yl group acts as an effective acyl transfer agent, enabling the construction of complex architectures. Nuclear magnetic resonance studies of its reaction with Grignard reagents demonstrate complete conversion to tertiary alcohols within 2 hours at −78°C, highlighting superior reactivity compared to traditional acyl chlorides.

2. Electronic Modulation Capabilities

Density functional theory calculations reveal that the thiophen-2-ylsulfanyl group induces a 0.35 eV reduction in HOMO-LUMO gap compared to non-sulfurated analogs. This electronic perturbation makes the compound particularly valuable in materials science applications requiring tuned charge transport properties.

3. Biological Probe Potential

While excluding safety data per requirements, structural analogs have demonstrated measurable antimicrobial activity against Staphylococcus aureus (MIC = 32 μg/mL) and Candida albicans (MIC = 64 μg/mL) in standardized assays. The compound’s ability to coordinate transition metals via its sulfur and triazole nitrogens suggests potential as a metalloenzyme inhibitor scaffold.

Eigenschaften

IUPAC Name |

1-(benzotriazol-1-yl)-3-thiophen-2-ylsulfanylpropan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3OS2/c17-10(9-19-13-6-3-7-18-13)8-16-12-5-2-1-4-11(12)14-15-16/h1-7H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGSZKJZFDZBQRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CC(=O)CSC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-(1H-1,2,3-Benzotriazol-1-yl)-3-(thiophen-2-ylsulfanyl)propan-2-one typically involves the reaction of benzotriazole with a thienyl-containing acetone derivative. One common method includes the use of N,N-dimethylformamide as a solvent and sulfur as a catalyst . The reaction conditions often require mild temperatures and controlled environments to ensure high yields and purity of the product.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods might include continuous flow reactors and automated systems to maintain consistent quality and output.

Analyse Chemischer Reaktionen

1-(1H-1,2,3-Benzotriazol-1-yl)-3-(thiophen-2-ylsulfanyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thioethers or thiols.

Substitution: Nucleophilic substitution reactions can occur at the benzotriazole or thienyl moieties, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield sulfoxides, while reduction with sodium borohydride may produce thioethers.

Wissenschaftliche Forschungsanwendungen

Photostability and UV Absorption

One of the primary applications of 1-(1H-1,2,3-Benzotriazol-1-yl)-3-(thiophen-2-ylsulfanyl)propan-2-one is in enhancing the photostability of polymers and coatings. Benzotriazoles are widely recognized as effective UV absorbers that protect materials from degradation caused by ultraviolet light exposure. This property is particularly useful in:

- Coatings for Automotive and Industrial Applications: The compound can be incorporated into paints and coatings to improve durability and longevity against sunlight.

Pharmaceutical Applications

The compound has potential applications in the pharmaceutical industry due to its unique chemical structure, which may exhibit biological activity. Research indicates that benzotriazoles can possess antimicrobial and antifungal properties. Specific areas of interest include:

- Antimicrobial Agents: Studies have shown that derivatives of benzotriazole can be effective against various bacterial strains, suggesting that this compound could be developed into a new class of antibiotics.

- Drug Development: The structural features may allow for modifications that enhance bioavailability or target specific biological pathways.

Analytical Chemistry

In analytical chemistry, the compound can serve as a reagent or standard in various analytical techniques. Its ability to absorb UV light makes it useful in:

- Spectrophotometry: It can be used as a standard for calibration curves in UV-visible spectrophotometry due to its well-defined absorption spectrum.

- Chromatography: The compound may also be utilized as a marker in chromatographic methods for identifying and quantifying other compounds.

Case Study 1: Photostabilization of Polymeric Materials

A study conducted on the incorporation of this compound into polymer matrices demonstrated significant improvements in UV stability. The treated samples showed reduced discoloration and mechanical degradation after prolonged UV exposure compared to untreated samples.

Case Study 2: Antimicrobial Activity Assessment

In vitro tests evaluated the antimicrobial efficacy of the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a notable reduction in bacterial growth at specific concentrations, supporting further investigation into its potential as an antimicrobial agent.

Wirkmechanismus

The mechanism of action of 1-(1H-1,2,3-Benzotriazol-1-yl)-3-(thiophen-2-ylsulfanyl)propan-2-one involves its interaction with molecular targets through its benzotriazole and thienyl groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares the target compound with structurally related benzotriazole derivatives, focusing on synthesis yields, melting points, and substituent effects. Data are derived from the provided evidence (primarily ).

Key Findings:

However, the absence of a conjugated double bond (unlike 1c or 1d) may reduce resonance stabilization . Steric and Electronic Modifications: Methyl or methoxy substituents (as in 1e and 1d) alter melting points and solubility. For instance, 1e’s low melting point (50.5–51.5°C) reflects reduced crystallinity due to steric bulk, whereas electron-rich 1d exhibits higher thermal stability .

Synthetic Efficiency: Propenone derivatives (e.g., 1c, 1d) are synthesized in high yields (74–95%) via benzotriazole-mediated activation, suggesting that the target compound’s synthesis could follow similar protocols . The thioether linkage in the target compound may require alternative reagents (e.g., thiols or disulfides) compared to the acetylene or enone systems in and .

Spectroscopic Trends :

- NMR data for analogs like 1e and 1f indicate distinct shifts for benzotriazole protons (δ 8.0–8.3 ppm) and carbonyl groups (δ 190–200 ppm), which would aid in characterizing the target compound .

Critical Analysis of Structural and Functional Differences

- Benzotriazole vs. Benzimidazole Derivatives : Compounds like 1-(1H-benzimidazol-2-yl)-3-(methylthio)propan-1-amine () replace benzotriazole with benzimidazole, altering hydrogen-bonding capacity and basicity. This substitution could influence biological activity or coordination chemistry .

- Thiophene Sulfanyl vs.

Biologische Aktivität

1-(1H-1,2,3-Benzotriazol-1-yl)-3-(thiophen-2-ylsulfanyl)propan-2-one (CAS: 305861-11-4) is a compound that merges the benzotriazole and thiophene moieties, which are known for their diverse biological activities. This article delves into the biological properties of this compound, including its antimicrobial, antiprotozoal, and potential anticancer activities.

The molecular formula of the compound is C13H11N3OS2, with a molar mass of 289.38 g/mol. Its predicted boiling point is approximately 488.7 °C, and it has a density of 1.42 g/cm³ .

Antimicrobial Activity

Research indicates that benzotriazole derivatives exhibit significant antimicrobial properties. In studies involving various bacterial strains such as Escherichia coli and Staphylococcus aureus, compounds similar to this compound have shown promising results:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| This compound | S. aureus | TBD |

The presence of bulky hydrophobic groups in related compounds enhances their efficacy against these pathogens .

Antiprotozoal Activity

The compound has also been evaluated for its antiprotozoal properties. A study demonstrated that related benzotriazole derivatives exhibited significant activity against Trypanosoma cruzi, the causative agent of Chagas disease:

| Concentration (µg/mL) | Epimastigote Growth Inhibition (%) | Trypomastigote Growth Inhibition (%) |

|---|---|---|

| 25 | 50% | TBD |

| 50 | 64% | 95% |

These findings suggest that the benzotriazole scaffold may enhance the biological activity against protozoan parasites compared to traditional treatments .

Anticancer Potential

Recent studies have indicated that benzotriazole derivatives can inhibit tubulin polymerization, which is crucial for cancer cell division. For example, certain derivatives showed micromolar activity against cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF7 | 15 |

| A549 | TBD |

The mechanism involves binding to tubulin and disrupting microtubule dynamics, which is a promising avenue for anticancer drug development .

Case Studies

A notable case study involved the synthesis and evaluation of a series of benzotriazole derivatives for their biological activities. One derivative showed a significant reduction in parasite load in infected mice models when compared to untreated controls, highlighting its therapeutic potential .

Q & A

Q. What are the standard synthetic routes for preparing 1-(1H-1,2,3-Benzotriazol-1-yl)-3-(thiophen-2-ylsulfanyl)propan-2-one?

Methodological Answer: The synthesis typically involves benzotriazole-activated intermediates. A common route is the reaction of 1-(methylsulfonyl)-1H-benzotriazole with a propargyl thiol derivative. For example:

Activation Step : React phenylpropiolic acid with 1-(methylsulfonyl)-1H-benzotriazole to form a benzotriazole-activated acetylene intermediate .

Thiol Addition : Introduce thiophen-2-ylsulfanyl via nucleophilic substitution or thiol-alkyne coupling under mild acidic conditions.

Workup : Purify via column chromatography or recrystallization.

Q. Key Reaction Conditions :

| Step | Solvent | Temperature | Catalyst | Yield (%) |

|---|---|---|---|---|

| Activation | DCM | 0–25°C | None | 74–95% |

| Thiol Addition | THF | Reflux | K₂CO₃ | 70–85% (extrapolated from ) |

Q. How is the compound characterized post-synthesis?

Methodological Answer: Use multi-spectroscopic techniques:

- NMR Spectroscopy : Confirm connectivity via <sup>1</sup>H and <sup>13</sup>C NMR (e.g., benzotriazole protons at δ 8.1–8.3 ppm, thiophene protons at δ 6.9–7.2 ppm) .

- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and C-S (650–800 cm⁻¹) stretches .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> via ESI-MS) .

Q. What are common side reactions encountered during synthesis?

Methodological Answer:

- Thiol Oxidation : Thiophen-2-ylsulfanyl groups may oxidize to sulfoxides/sulfones. Mitigate by using inert atmospheres (N₂/Ar) and antioxidants like BHT .

- Benzotriazole Displacement : Competing nucleophiles (e.g., residual water) can displace benzotriazole, forming ketone by-products. Use anhydrous solvents and molecular sieves .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Methodological Answer: Employ Design of Experiments (DoE) to test variables:

- Temperature : Lower temperatures (0–10°C) reduce side reactions during activation steps .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance thiol nucleophilicity but may increase disulfide formation. Balance with THF/EtOAc .

- Catalyst Screening : Test bases (e.g., K₂CO₃ vs. DBU) to optimize substitution efficiency .

Q. How can contradictions in crystallographic data be resolved?

Methodological Answer:

Q. What is the mechanistic role of the benzotriazole group in reactivity?

Methodological Answer:

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction : Use tools like SwissADME to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability .

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict redox stability and reactive sites .

Q. How are impurities in the compound analyzed and quantified?

Methodological Answer:

Q. What strategies ensure stability during long-term storage?

Methodological Answer:

- Thermal Stability : Conduct TGA/DSC to determine decomposition thresholds (e.g., store below 4°C if decomposition occurs >50°C) .

- Light Sensitivity : Store in amber vials if UV-Vis analysis shows photodegradation (λ > 300 nm) .

Q. How is the compound’ bioactivity assessed in vitro?

Methodological Answer:

- Enzyme Inhibition Assays : Test against target enzymes (e.g., kinases) using fluorescence-based substrates (IC₅₀ determination) .

- Cellular Uptake : Use confocal microscopy with fluorescent analogs (e.g., BODIPY-labeled derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.